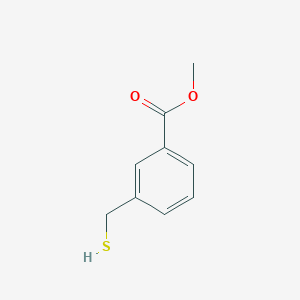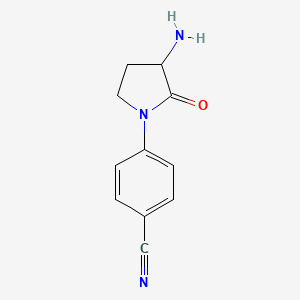
Benzoic acid, 3-(mercaptomethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-(mercaptomethyl)-, methyl ester is an organic compound characterized by the presence of a benzene ring substituted with a methyl ester and a mercaptomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzoic acid, 3-(mercaptomethyl)-, methyl ester can be synthesized through several methods. One common approach involves the esterification of 3-mercaptomethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of diazomethane, where 3-mercaptomethylbenzoic acid reacts with diazomethane in an ether solution to produce methyl 3-mercaptomethylbenzoate. This method is advantageous due to its high yield and mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of methyl 3-mercaptomethylbenzoate often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a cost-effective and environmentally friendly process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-(mercaptomethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine, chlorine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
Benzoic acid, 3-(mercaptomethyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mécanisme D'action
The mechanism of action of methyl 3-mercaptomethylbenzoate involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Benzoic acid, 3-(mercaptomethyl)-, methyl ester can be compared with other similar compounds, such as:
Methyl benzoate: Lacks the mercaptomethyl group, making it less reactive in certain chemical reactions.
Ethyl benzoate: Similar ester functionality but with an ethyl group instead of a methyl group.
Propyl benzoate: Similar ester functionality but with a propyl group.
Propriétés
Formule moléculaire |
C9H10O2S |
|---|---|
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
methyl 3-(sulfanylmethyl)benzoate |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)8-4-2-3-7(5-8)6-12/h2-5,12H,6H2,1H3 |
Clé InChI |
DOOJMMFHYWPLDY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)CS |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Bromo-7-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B8289331.png)







